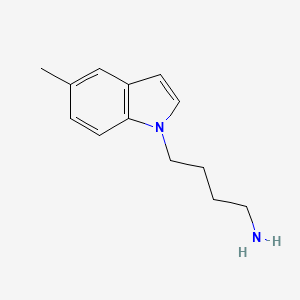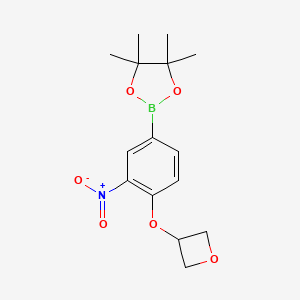
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound that features a boron-containing dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of a boronic acid or boronate ester with a diol under dehydrating conditions to form the dioxaborolane ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or a nitrating mixture.
Attachment of the Oxetane Group: The oxetane group can be attached through nucleophilic substitution reactions, where an oxetane derivative reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The oxetane group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Coupling: Formation of biaryl or aryl-vinyl compounds.
科学研究应用
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or in drug discovery.
Industry: Possible applications in materials science, such as the development of new polymers or advanced materials.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application:
Coupling Reactions: The boron atom in the dioxaborolane ring coordinates with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Biological Activity: If used in biological systems, the nitro group may undergo reduction to form reactive intermediates that interact with biological targets.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the nitro and oxetane groups, making it less reactive in certain applications.
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane:
Uniqueness
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro and oxetane groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
属性
分子式 |
C15H20BNO6 |
|---|---|
分子量 |
321.14 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[3-nitro-4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)10-5-6-13(12(7-10)17(18)19)21-11-8-20-9-11/h5-7,11H,8-9H2,1-4H3 |
InChI 键 |
ATWKVNFQDGYKEM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3COC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)
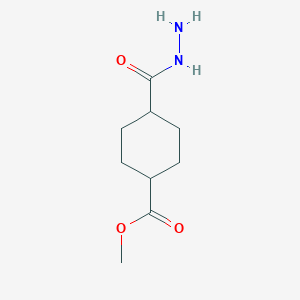
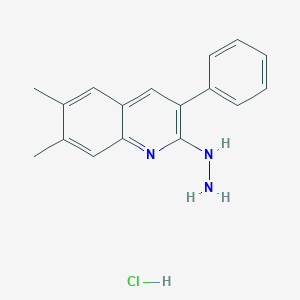
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)
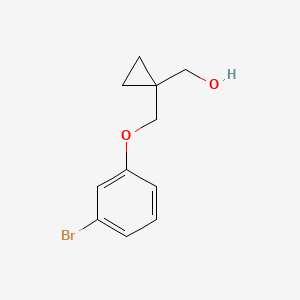

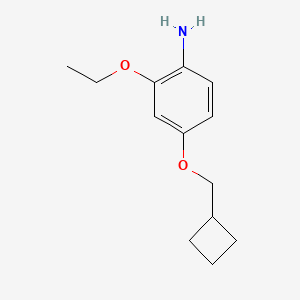

![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
